Glyceryl 1-oleate, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate is a chemical compound with the molecular formula C21H42O5. It is an ester formed from 9-octadecenoic acid (commonly known as oleic acid) and 1,2,3-propanetriol (glycerol) diacetate. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate typically involves the esterification of oleic acid with glycerol diacetate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate can undergo various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the nucleophile.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters, or other substituted esters.
Scientific Research Applications
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and transesterification reactions.
Biology: It serves as a substrate for enzymatic studies involving lipases and esterases.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: In biological systems, it can be hydrolyzed by lipases to release oleic acid and glycerol diacetate, which can then participate in metabolic pathways.
Emulsification: Its amphiphilic nature allows it to stabilize emulsions by reducing the surface tension between oil and water phases.
Comparison with Similar Compounds
Similar Compounds
Glyceryl Monooleate: An ester of glycerol and oleic acid, used as an emulsifier and surfactant.
Glyceryl Dioleate: An ester of glycerol with two oleic acid molecules, used in similar applications as glyceryl monooleate.
Triolein: An ester of glycerol with three oleic acid molecules, commonly found in natural fats and oils.
Uniqueness
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate is unique due to its specific esterification pattern, which imparts distinct physicochemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in pharmaceutical and cosmetic formulations.
Properties
CAS No. |
28060-90-4 |
---|---|
Molecular Formula |
C25H44O6 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C25H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h11-12,24H,4-10,13-21H2,1-3H3/b12-11- |
InChI Key |
KXLSJQTXSAYFDL-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.